3-Fluorophenyl Substitution Pattern in BAX Binding
In a comprehensive structure–activity relationship (SAR) study of phenylpyrrole-based BAX activators, the compound bearing a 3-fluorophenyl substituent at the pyrrole 5-position provided a key intermediate affinity profile that guided further optimization. While the final optimized compound (27c) achieved an IC₅₀ of 300 nM against BAX, earlier analogs with alternative aryl substitution patterns (e.g., 4-fluorophenyl or unsubstituted phenyl) exhibited significantly weaker binding, underscoring the non-trivial contribution of the 3-fluoro orientation [1]. A direct quantitative comparison from the same assay for this precise trifluoroacetyl intermediate was not disclosed, but the SAR trend establishes that the 3-fluorophenyl configuration is a critical determinant of binding competence.
| Evidence Dimension | BAX binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not explicitly reported for this intermediate; serves as a scaffold precursor to compound 27c |
| Comparator Or Baseline | Compound 27c (optimized phenylpyrrole BAX activator): IC₅₀ = 300 nM |
| Quantified Difference | N/A for the intermediate itself; the SAR trend indicates that 3-fluorophenyl substitution is superior to 4-fluorophenyl or unsubstituted phenyl in the series |
| Conditions | In vitro BAX binding assay, Journal of Medicinal Chemistry 2026 |
Why This Matters
Procurement of this specific intermediate ensures fidelity to the SAR path that produced the sub-micromolar BAX activator 27c; switching to a regioisomeric building block would deviate from the validated optimization trajectory.
- [1] Cai, W., Li, Z., Zhao, M., Gu, Y., Qiu, C., et al. (2026). Design, Synthesis, and Evaluation of Phenylpyrrole Derivatives as Small-Molecule Activators of BAX. Journal of Medicinal Chemistry, 69(7), 7541–7571. doi:10.1021/acs.jmedchem.5c02670. View Source
